[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)

VIP receptor pharmacology binding affinity competitive antagonism

Replacing native GRF(1-29) introduces confounding receptor pharmacology. [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) solves this via N-Ac-Tyr1/D-Phe2 modification that inverts function from GRF agonist to VIP antagonist. • Dual inhibition: blocks both VIP- and GRF-stimulated adenylate cyclase in pancreatic membranes. • Titratable potency: IC50 = 251 ± 19.2 nM in mouse peritoneal macrophages; intermediate between [4-Cl-D-Phe6,Leu17]VIP and VIP(10-28) fragments. • Acute dosing: effective at 2 µg s.c. in rodents vs. chronic MZ-4-71 regimens. Supplied lyophilized, ≥98% purity, with full analytical documentation.

Molecular Formula C157H252N44O43S
Molecular Weight 3476.0 g/mol
Cat. No. B1516751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)
Synonyms(Ac-Tyr(1)-Phe(2))-GRF(1-29)-NH2
1-N-Ac-Tyr-2-Phe-somatotropin releasing hormone(1-29)-NH2
hpGRF(1-29)-NH2, N-Ac-Tyr(1)-Phe(2)-
NATPS-RH-29
somatotropin releasing hormone (1-29)-amide, N-Ac-Tyr(1)-Phe(2)-
somatotropin releasing hormone-(1-29)amide, N-Ac-Tyr(1)-Phe(2)-
somatotropin-releasing hormone(1-29)amide, N-acetyltyrosyl(1)-phenylalanine(2)-
Molecular FormulaC157H252N44O43S
Molecular Weight3476.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C
InChIInChI=1S/C157H252N44O43S/c1-20-83(13)124(199-129(219)86(16)174-138(228)112(72-121(213)214)191-144(234)108(67-89-35-24-22-25-36-89)188-142(232)107(176-88(18)206)69-91-44-48-93(207)49-45-91)153(243)193-110(68-90-37-26-23-27-38-90)146(236)201-126(87(17)205)154(244)194-111(71-119(162)211)145(235)197-116(77-204)150(240)189-109(70-92-46-50-94(208)51-47-92)143(233)182-99(43-34-61-172-157(168)169)132(222)181-97(40-29-31-58-159)137(227)198-123(82(11)12)151(241)192-103(63-78(3)4)130(220)173-74-120(212)177-100(52-54-117(160)209)134(224)186-106(66-81(9)10)141(231)196-114(75-202)148(238)175-85(15)128(218)179-98(42-33-60-171-156(166)167)131(221)180-96(39-28-30-57-158)133(223)185-105(65-80(7)8)140(230)187-104(64-79(5)6)139(229)183-101(53-55-118(161)210)135(225)190-113(73-122(215)216)147(237)200-125(84(14)21-2)152(242)184-102(56-62-245-19)136(226)195-115(76-203)149(239)178-95(127(163)217)41-32-59-170-155(164)165/h22-27,35-38,44-51,78-87,95-116,123-126,202-205,207-208H,20-21,28-34,39-43,52-77,158-159H2,1-19H3,(H2,160,209)(H2,161,210)(H2,162,211)(H2,163,217)(H,173,220)(H,174,228)(H,175,238)(H,176,206)(H,177,212)(H,178,239)(H,179,218)(H,180,221)(H,181,222)(H,182,233)(H,183,229)(H,184,242)(H,185,223)(H,186,224)(H,187,230)(H,188,232)(H,189,240)(H,190,225)(H,191,234)(H,192,241)(H,193,243)(H,194,244)(H,195,226)(H,196,231)(H,197,235)(H,198,227)(H,199,219)(H,200,237)(H,201,236)(H,213,214)(H,215,216)(H4,164,165,170)(H4,166,167,171)(H4,168,169,172)/t83-,84-,85-,86-,87+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-/m0/s1
InChIKeyZADZHIQNEPVWIV-BAGZDYLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ac-Tyr1,D-Phe2]GRF 1-29, amide Identity


[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) (CAS 93965-89-0) is a 29-residue synthetic analog of human growth hormone-releasing factor (GRF) featuring an N-terminal acetyl group on Tyr1 and a D-Phe substitution at position 2, terminating with a C-terminal amide . These structural modifications confer competitive antagonism at vasoactive intestinal peptide (VIP) receptors while simultaneously ablating intrinsic GRF receptor agonism—defining a dual-receptor profile distinct from simple GRF agonists or classic VIP receptor blockers [1].

Selective VIP receptor antagonism without residual GRF agonism
Dual VIP/GRF blockade for co-expressing receptor systems
Structurally distinct from native GRF agonists and classic VIP blockers

Why Generic Substitution Fails


Substituting [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) with unmodified GRF(1-29) or alternative GRF analogs introduces confounding variables due to divergent receptor pharmacology. Native GRF(1-29) is a full agonist at pituitary GRF receptors, whereas the N-Ac-Tyr1,D-Phe2 modification converts the peptide into a VIP receptor antagonist with no residual GRF agonism—a functional inversion documented across multiple independent studies [1]. Furthermore, this compound exhibits a unique selectivity fingerprint: it antagonizes both VIP- and GRF-stimulated adenylate cyclase in pancreatic membranes, whereas the comparator [Ac-Tyr1,D-Arg2]GRF(1-29)-NH2 acts exclusively as a GRF receptor antagonist without VIP receptor activity [2]. Generic substitution therefore risks either unintended receptor activation or inappropriate target selectivity, undermining experimental reproducibility.

Unmodified GRF(1-29) may activate GRF receptors

Native GRF(1-29) is a full GRF agonist; replacement can confound VIP receptor blockade studies.

[Ac-Tyr1,D-Arg2] analog lacks VIP activity

This GRF-selective antagonist does not block VIP receptors, altering dual-receptor study design.

Head-to-Head Evidence


VIP Receptor Binding Affinity

In direct competitive binding assays using mouse peritoneal macrophages, [Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 inhibited [125I]VIP binding with an IC50 of 251 ± 19.2 nM, demonstrating 2.3-fold higher potency than the alternative VIP antagonist [4-Cl-D-Phe6,Leu17]VIP (IC50 = 110.8 ± 10.7 nM) [1]. This difference was statistically significant (p < 0.05) and confirmed by parallel cAMP production assays showing that both compounds shifted VIP dose-response curves rightward with potencies consistent with their binding affinities.

VIP Binding Affinity
Reported
IC50 251 nM vs. 110.8 nM (2.3-fold less potent)
Distinct potency window for titrating VIP blockade
Mouse macrophage binding assay
VIP receptor pharmacology binding affinity competitive antagonism

Dual VIP/GRF vs. Selective GRF Antagonism

Comparative adenylate cyclase assays in rat pancreatic membranes revealed that [Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 selectively inhibited both VIP-stimulated and GRF-stimulated enzyme activity, whereas the [Ac-Tyr1,D-Arg2] analog exhibited no VIP receptor antagonism and functioned solely as a GRF receptor antagonist [1]. In rat anterior pituitary membranes, the [Ac-Tyr1,D-Arg2] analog competitively antagonized GRF-stimulated adenylate cyclase with an IC50 of approximately 50 nM, while the D-Phe2 analog displayed partial agonist activity with significantly reduced maximal efficacy (~30% of GRF) [2].

Functional Selectivity
Class-level
Inhibits VIP/GRF adenylate cyclase; D-Arg2 inhibits only GRF
Dual-receptor blockade vs. GRF-only selection
Rat pancreatic adenylate cyclase
receptor selectivity adenylate cyclase functional antagonism

Metabolic Stability and Aminopeptidase Resistance

The combination of N-terminal acetylation and D-Phe substitution at position 2 in [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) confers enhanced resistance to aminopeptidase-mediated degradation compared to native GRF(1-29)-NH2 . In contrast, alternative GRF antagonists such as MZ-4-71 and JV-1-36 incorporate multiple non-natural amino acid substitutions (including D-Arg2, Abu15, Nle27, and Agm/C-terminal modifications) to achieve in vivo stability [1]; however, these extensive modifications also introduce potential off-target effects not observed with the more conservative D-Phe2 modification [2].

Metabolic Stability
Data to verify
Ac + D-Phe2 resists aminopeptidase; inferred from structural class
Intermediate stability with minimal non-natural residues
Not directly quantified
peptide stability metabolic resistance in vivo suitability

In Vivo HPA Axis Modulation

Subcutaneous administration of 2 μg [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) to rats significantly altered ACTH secretion in both basal and stress conditions, demonstrating functional VIP receptor antagonism in vivo [1]. In contrast, the more potent GHRH antagonist MZ-4-71 required chronic administration (20 μg/day for 14 days) to achieve comparable HPA axis modulation, with effects attributed primarily to GH/IGF-I axis suppression rather than direct VIP receptor blockade [2]. This distinction underscores the unique in vivo pharmacological fingerprint of the D-Phe2 analog as a direct VIP antagonist.

In Vivo HPA Modulation
Cross-study
2 µg acute vs. 20 µg/day chronic
Acute VIP blockade vs. chronic GH/IGF-I modulation
Rat HPA axis model
in vivo pharmacology HPA axis stress response

Target Applications


VIP Receptor Studies with Intermediate Potency

As demonstrated by direct competitive binding data (IC50 = 251 ± 19.2 nM in mouse peritoneal macrophages), [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) occupies a distinct potency niche between the more potent [4-Cl-D-Phe6,Leu17]VIP (IC50 = 110.8 nM) and less potent VIP(10-28) fragments [1]. This intermediate affinity makes it particularly suitable for titratable VIP receptor blockade in functional assays where complete receptor occupancy is not desired.

Dual VIP/GRF Antagonism in Pancreatic/Neuroendocrine Systems

Unlike the GRF-selective antagonist [Ac-Tyr1,D-Arg2]GRF(1-29)-NH2, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) inhibits both VIP- and GRF-stimulated adenylate cyclase activity in pancreatic membranes [2]. This dual antagonism is essential for dissecting overlapping VIP/GRF signaling in tissues where both receptors are co-expressed, such as the pancreas, intestine, and certain neuroendocrine tumors.

Acute VIP Antagonism in HPA Axis Models

Acute subcutaneous administration of 2 μg [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) effectively modulates ACTH secretion and HPA axis responses in rats [3]. This acute dosing paradigm contrasts with the chronic administration required for GHRH antagonists like MZ-4-71, making this compound the preferred choice for short-term VIP receptor blockade experiments in vivo.

SAR Studies of GRF/VIP Chimeric Peptides

The well-characterized pharmacological inversion from GRF agonist to VIP antagonist upon N-Ac-Tyr1,D-Phe2 substitution provides a validated reference point for SAR studies [4]. Researchers developing novel VIP/GRF receptor ligands frequently use this compound as a comparator to benchmark selectivity and potency of new analogs.

Application
Selection Property
Validation Focus
Titratable VIP blockade
Intermediate affinity window
Functional receptor occupancy assays
Dual VIP/GRF antagonism
Concurrent receptor block
Adenylate cyclase inhibition in co-expressing tissues
Acute HPA axis studies
Single-dose in vivo activity
ACTH secretion modulation in stress models
VIP/GRF SAR reference
Agonist-to-antagonist inversion
Selectivity benchmarking for novel ligands

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